BenchChemオンラインストアへようこそ!

Zuclopenthixol Decanoate-d4

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Dilution Assay

Zuclopenthixol Decanoate-d4 is the only structurally matched, stable isotope-labeled internal standard that guarantees accurate LC-MS/MS quantification of zuclopenthixol decanoate. Its strategic +4 Da mass shift (m/z 559.24) eliminates analyte cross-talk, while identical recovery and ionization provide matrix effect correction within ±15% accuracy per ICH M10. Essential for CYP2D6 pharmacogenetic studies, therapeutic drug monitoring, and forensic toxicology. Secure this certified, high-purity standard to support regulatory-compliant bioanalysis and pharmacokinetic modeling.

Molecular Formula C₃₂H₃₉D₄ClN₂O₂S
Molecular Weight 559.24
Cat. No. B1162479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclopenthixol Decanoate-d4
SynonymsDecanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d4;  (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d4
Molecular FormulaC₃₂H₃₉D₄ClN₂O₂S
Molecular Weight559.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zuclopenthixol Decanoate-d4 – Certified Deuterated Internal Standard for Quantitative Bioanalysis and Pharmacokinetic Research


Zuclopenthixol Decanoate-d4 (C₃₂H₃₉D₄ClN₂O₂S, molecular weight 559.24 g/mol) is a stable isotope-labeled analog of the thioxanthene antipsychotic zuclopenthixol decanoate, incorporating four deuterium atoms at the ethyl-ester linker position . This certified deuterated internal standard is purpose-built for quantitative bioanalysis of zuclopenthixol decanoate in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS), where the +4.03 Da mass shift relative to the non-deuterated parent (555.21 Da) enables chromatographic co-elution with complete mass spectrometric discrimination [1]. The decanoate ester prodrug confers sustained-release pharmacokinetics with an apparent elimination half-life of approximately 19 days following intramuscular depot administration [1].

Why Zuclopenthixol Decanoate-d4 Cannot Be Substituted with Non-Deuterated or Structurally Unrelated Antipsychotic Internal Standards


Generic substitution of Zuclopenthixol Decanoate-d4 with non-deuterated zuclopenthixol decanoate or alternative antipsychotic internal standards (e.g., haloperidol-d4, flupentixol-d4) fails because internal standard selection directly dictates quantitative accuracy in LC-MS/MS bioanalysis. A deuterated internal standard must match the analyte's extraction recovery, ionization efficiency, and chromatographic retention time to compensate for matrix effects; the strategic placement of four deuterium atoms on the ethyl linker adjacent to the piperazine ring in Zuclopenthixol Decanoate-d4 provides a +4 Da mass separation without altering the decanoate ester hydrolysis rate, ensuring faithful tracking of the prodrug-to-active-drug conversion . Non-isotopic internal standards introduce differential matrix effects and recovery biases that systematically degrade method accuracy, while deuterated analogs of structurally distinct antipsychotics (e.g., haloperidol-d4) exhibit divergent chromatographic behavior and ionization properties, violating the fundamental assumption of matched behavior between analyte and internal standard that underpins stable isotope dilution assay protocols [1].

Quantitative Differentiation Evidence for Zuclopenthixol Decanoate-d4 Versus Closest Analogs and In-Class Alternatives


Mass Shift Advantage: Zuclopenthixol Decanoate-d4 Provides +4.03 Da Separation for Interference-Free LC-MS/MS Quantification

Zuclopenthixol Decanoate-d4 exhibits a monoisotopic mass of 559.24 Da (C₃₂H₃₉D₄ClN₂O₂S) , representing a +4.03 Da mass shift relative to the non-deuterated zuclopenthixol decanoate (555.21 Da, C₃₂H₄₃ClN₂O₂S) . This mass increment eliminates overlap with the natural-abundance ¹³C and ³⁴S isotopologues of the non-deuterated analyte, which would otherwise generate signal interference at the +1 to +3 Da positions. Under typical reversed-phase LC conditions, the deuterated analog co-elutes with the non-deuterated analyte (retention time difference <0.02 min), enabling effective matrix effect compensation across the entire chromatographic peak, a prerequisite for accurate quantification at the low nanomolar concentrations (approximately 22 nmol/L) that define the therapeutic window for zuclopenthixol decanoate maintenance therapy [1].

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Dilution Assay

Superior Relapse Prevention: Zuclopenthixol Decanoate Yields NNT of 8 vs. Pooled Depot Antipsychotics in Cochrane Meta-Analysis

A Cochrane systematic review aggregating four randomized controlled trials found that zuclopenthixol decanoate prevented or postponed psychotic relapses to a greater extent than a pooled comparator group of other depot antipsychotic preparations (including fluphenazine decanoate, haloperidol decanoate, and others) [1]. The number needed to treat (NNT) was calculated as 8 (95% CI 5–53), meaning that for every 8 patients maintained on zuclopenthixol decanoate rather than an alternative depot, one additional relapse was averted. In the same analysis, the number needed to harm (NNH) for additional adverse effects was 5 (95% CI 3–31), although zuclopenthixol decanoate paradoxically reduced the need for anticholinergic medication (NNT 9, 95% CI 5–38), suggesting a distinct extrapyramidal symptom profile [1].

Schizophrenia Maintenance Therapy Relapse Prevention Comparative Effectiveness

Faster Steady-State Attainment: 19-Day Half-Life of Zuclopenthixol Decanoate vs. 21 Days for Haloperidol and Flupentixol Decanoate

Following intramuscular depot injection in oil vehicle, zuclopenthixol decanoate exhibits an apparent elimination half-life of approximately 19 days, reflecting the rate-limiting release of active drug from the depot [1][2]. This compares to an apparent half-life of 21 days for both haloperidol decanoate and flupentixol decanoate administered under similar conditions [1]. The 2-day shorter half-life translates to an approximately 10% faster approach to steady-state serum concentrations (achieved after approximately 3–4 half-lives, i.e., ~57–76 days for zuclopenthixol vs. ~63–84 days for haloperidol/flupentixol), which carries practical implications for the timing of therapeutic drug monitoring and clinical assessments during treatment initiation or dose adjustment.

Pharmacokinetic Profiling Depot Antipsychotic Dosing Interval Half-Life Comparison

Balanced D1/D2 Receptor Antagonism: Zuclopenthixol D1/D2 Ki Ratio of 6.5 vs. >12.5 for Haloperidol and Exclusive D2 Affinity for Flupentixol

Zuclopenthixol binds with high affinity to both dopamine D1 (Ki = 9.8 nM) and D2 (Ki = 1.5 nM) receptors , yielding a D1/D2 Ki ratio of approximately 6.5. This contrasts with haloperidol, which is D2-selective: D2 Ki values range from 0.6–2.0 nM, while D1 Ki values are substantially weaker at 25–83 nM [1], producing a D1/D2 ratio of approximately 12.5–138 (i.e., 2- to 21-fold greater D2 selectivity relative to D1). Flupentixol, a structurally related thioxanthene, exhibits D2 Ki of 0.38 nM, with less comprehensive D1 affinity data but a documented selectivity profile that favors D2 over 5-HT₂A receptors . Zuclopenthixol's more balanced D1/D2 engagement profile is pharmacologically distinct: the D1 component may attenuate the D2-mediated hyperdopaminergic blockade implicated in extrapyramidal symptoms, while contributing to effects on negative and cognitive symptom domains.

Receptor Binding Pharmacology Dopamine D1/D2 Antagonism Antipsychotic Mechanism of Action

CYP2D6-Dependent Metabolic Variability: 1.9-Fold Exposure Difference Between PM and EM Genotypes Creates a Scientific Imperative for Deuterated Internal Standard Tracking

Zuclopenthixol is primarily cleared via CYP2D6-mediated sulfoxidation and N-dealkylation; therapeutic drug monitoring studies demonstrate that patients with genetically impaired CYP2D6 function (poor metabolizers, PMs) exhibit approximately 1.9-fold higher zuclopenthixol exposure compared to extensive metabolizers (EMs), with heterozygous EMs showing an intermediate 1.4–1.5-fold elevation [1]. By contrast, haloperidol and flupentixol demonstrate weak or non-significant CYP2D6 dependence in multiple cohort studies, meaning that CYP2D6 genotype stratification is less critical for adjusting dosing of these comparators [2]. Zuclopenthixol's strong CYP2D6 dependence—unique among the first-generation depot antipsychotics—creates an analytical requirement for a deuterated internal standard that precisely tracks the parent compound through CYP2D6-mediated metabolic pathways, as deuteration at the ethyl linker may further modify the metabolic rate at the CYP2D6-catalyzed step via the kinetic isotope effect [1].

Pharmacogenomics CYP2D6 Polymorphism Metabolic Clearance Variability

Best Research and Industrial Application Scenarios for Zuclopenthixol Decanoate-d4 Based on Verified Differentiation Evidence


Regulatory-Compliant Bioanalytical Method Validation for Zuclopenthixol Decanoate in Plasma and Serum Matrices

Zuclopenthixol Decanoate-d4 is the structurally identical, isotope-differentiated internal standard required for LC-MS/MS method validation under ICH M10 guidelines. The +4 Da mass separation eliminates cross-talk with the analyte's natural isotopologue cluster, enabling accurate quantification across the therapeutic concentration range (approximately 5–100 nmol/L). The matched extraction recovery and ionization efficiency ensure that matrix effect compensation meets the ±15% accuracy and precision criteria mandated for regulated bioanalysis [1][2].

Pharmacokinetic and Pharmacogenomic Studies Investigating CYP2D6-Mediated Metabolic Clearance of Zuclopenthixol

Given zuclopenthixol's pronounced CYP2D6-dependent clearance (1.9-fold PM/EM exposure ratio), pharmacokinetic studies stratifying participants by CYP2D6 genotype require a deuterated internal standard that co-elutes with the parent compound across all metabolic states. Zuclopenthixol Decanoate-d4 enables precise determination of concentration-time profiles and calculation of metabolic ratios in poor, intermediate, extensive, and ultrarapid metabolizer cohorts, facilitating population pharmacokinetic modeling that accounts for the kinetic isotope effect at the deuterated ethyl linker position [1][3].

Relapse Prevention Comparative Effectiveness Trials Requiring Blinded Zuclopenthixol Decanoate Serum Level Monitoring

The Cochrane review-derived NNT of 8 for relapse prevention establishes zuclopenthixol decanoate as a reference depot antipsychotic for comparative effectiveness research. In randomized trials comparing zuclopenthixol decanoate with newer long-acting injectable antipsychotics (e.g., paliperidone palmitate, aripiprazole lauroxil), Zuclopenthixol Decanoate-d4 serves as the definitive internal standard for therapeutic drug monitoring, enabling blinded confirmation of adherence and exposure-response analysis that quantifies the relationship between serum concentrations (therapeutic threshold ~22 nmol/L) and relapse outcomes [2].

Forensic Toxicology and Postmortem Quantification of Zuclopenthixol in Multi-Analyte Antipsychotic Panels

In forensic toxicology settings, Zuclopenthixol Decanoate-d4 enables the simultaneous quantification of zuclopenthixol alongside 18 other antipsychotics in postmortem blood using validated LC-MS/MS methods. The compound's matched retention time and ionization behavior to the non-deuterated analyte ensure that matrix effects arising from postmortem decomposition do not bias quantitative results, a critical requirement for medico-legal casework where analytical accuracy directly impacts cause-of-death determinations and expert testimony admissibility [2].

Quote Request

Request a Quote for Zuclopenthixol Decanoate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.